4-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid
Description
4-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid is a spirocyclic compound featuring a unique diazaspiro[4.4]nonane core fused with a butyric acid side chain. Its molecular formula is C11H14N2O4, and it is structurally characterized by two fused five-membered rings (spiro[4.4] system) containing nitrogen atoms at positions 1 and 3, along with ketone groups at positions 2 and 4 . This compound is primarily utilized in pharmacological and synthetic chemistry research, where its rigid spirocyclic core may enhance binding specificity to biological targets .
Key physicochemical properties include:
- Storage: Stable at 2–8°C in sealed conditions; solutions stored at -80°C retain integrity for six months .
- Solubility: Improved by heating to 37°C and sonication, typical of carboxylic acid derivatives .
- Purity: Commercial samples are typically >95% pure, with analytical certificates (COA) available .
Properties
IUPAC Name |
4-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c14-8(15)4-3-7-13-9(16)11(12-10(13)17)5-1-2-6-11/h1-7H2,(H,12,17)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUBSDVRUFJATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501222072 | |
| Record name | 2,4-Dioxo-1,3-diazaspiro[4.4]nonane-3-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501222072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853574-48-8 | |
| Record name | 2,4-Dioxo-1,3-diazaspiro[4.4]nonane-3-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853574-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dioxo-1,3-diazaspiro[4.4]nonane-3-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501222072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dioxo-1,3-diaza-spiro[4 One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the diaza or oxo positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its unique chemical structure, which may interact with biological targets effectively.
Case Studies
- Anticancer Activity : Research indicates that derivatives of diaza-spiro compounds exhibit significant anticancer properties. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
- Neuroprotective Effects : Studies have suggested that this compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress .
Biochemical Applications
In biochemistry, 4-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid is utilized in various assays and experimental setups.
Research Uses
- Enzyme Inhibitors : The compound has been explored as an enzyme inhibitor in biochemical pathways, particularly those involved in metabolic disorders .
- Protein Interaction Studies : Its ability to bind with specific proteins makes it a candidate for studying protein interactions and functions within cellular mechanisms .
Materials Science
The structural properties of 4-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid also lend themselves to applications in materials science.
Potential Applications
- Polymer Synthesis : The compound can be used as a monomer or cross-linking agent in the synthesis of novel polymers with desirable mechanical properties .
- Nanomaterials : It may serve as a precursor for developing nanomaterials with specific functionalities for use in electronics or catalysis .
Comparative Data Table
Mechanism of Action
The mechanism of action of 4-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid involves its interaction with specific molecular targets. The diaza and oxo groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The diazaspiro[4.4]nonane scaffold is a versatile framework. Below, we compare 4-(2,4-dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid with analogs differing in substituents, ring size, and functional groups.
Substituent Variations
Spiro Ring Modifications
Pharmacological Relevance
- Lipophilicity : The butyric acid chain in the target compound increases lipophilicity (vs. acetic acid analogs), likely enhancing membrane permeability but reducing aqueous solubility .
Biological Activity
4-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid, also known as 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanoic acid (CAS Number: 926195-36-0), is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for 4-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid is C10H14N2O4, with a molecular weight of approximately 226.23 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds with diazaspiro structures exhibit significant antimicrobial activity. A study on related diazaspiro compounds demonstrated their efficacy against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.016 to 0.125 µg/mL, suggesting potent activity against drug-sensitive strains of tuberculosis .
| Compound | MIC (µg/mL) |
|---|---|
| 2-(2,4-dioxo-1,3-diazaspiro[3.4]octane) | 0.016 |
| 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan) | 0.125 |
Anticancer Activity
The diazaspiro scaffold has been linked to anticancer properties through modulation of key signaling pathways involved in tumor progression. Compounds derived from this scaffold have been reported to inhibit menin-MLL1 interactions and MAPK signaling pathways, both crucial in cancer cell proliferation and survival .
Neuroprotective Effects
Emerging studies suggest that the compound may also possess neuroprotective properties. In vitro assays have shown that related diazaspiro compounds can protect neuronal cells from oxidative stress-induced apoptosis by modulating intracellular signaling pathways .
The biological activity of 4-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the biosynthesis of critical cellular components.
- Receptor Modulation : It can act as a modulator for neurotransmitter receptors, influencing neurochemical pathways.
- Signal Transduction Pathways : The compound may interfere with key signaling pathways such as MAPK and PI3K/Akt pathways involved in cell growth and survival.
Study on Antimicrobial Activity
A recent study explored the antimicrobial effects of various diazaspiro compounds against Mycobacterium tuberculosis using the resazurin microtiter plate assay (REMA). The results indicated that compounds similar to 4-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid exhibited remarkable potency against the bacterium .
Neuroprotective Study
Another investigation assessed the neuroprotective effects of related compounds in a model of oxidative stress in neuronal cells. Results showed a significant reduction in cell death and oxidative damage markers when treated with diazaspiro derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
